molecular formula C19H25NOS B2866208 N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide CAS No. 1207007-08-6

N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide

Cat. No.: B2866208
CAS No.: 1207007-08-6
M. Wt: 315.48
InChI Key: KZYAPYIMBWRPSV-UHFFFAOYSA-N
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Description

N-{[1-(Thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide is a synthetic organic compound featuring a unique hybrid structure combining an adamantane carboxamide core with a thiophene-substituted cyclopropane moiety. The adamantane group, known for its lipophilic and rigid bicyclic framework, is often utilized in drug design to enhance metabolic stability and membrane permeability . The thiophene ring, a sulfur-containing heterocycle, is associated with diverse biological activities, including antiproliferative effects, as observed in structurally related compounds .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c21-17(20-12-18(3-4-18)16-2-1-5-22-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-2,5,13-15H,3-4,6-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAPYIMBWRPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Thiophene-Containing Antiproliferative Agents

Compound Core Structure IC50 (µM) Key Features
Target Compound Adamantane-thiophene hybrid Not reported High lipophilicity, rigid framework
(Z)-4-(3-oxo-3-(thiophen-2-yl)propenyl... Thiophene-sulfonamide 9.39–10.25 Strong hydrogen bonding via sulfonamide
Doxorubicin Anthracycline ~30 DNA intercalation, broad toxicity

Adamantane Carboxamide Derivatives

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1) shares the adamantane carboxamide core but lacks the thiophene-cyclopropylmethyl group . Its ethoxyphenyl substituent may favor π-π interactions in aromatic binding pockets, whereas the target compound’s thiophene and cyclopropane moieties could engage in hydrophobic or sulfur-mediated interactions. The molecular weight of the target compound is expected to be higher (~367 g/mol vs.

Cyclopropane-Containing Analogues

Cyclopropane rings are present in both the target compound and opioid derivatives like cyclopropyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide) . However, cyclopropyl fentanyl’s piperidine-phenethyl pharmacophore targets µ-opioid receptors, while the adamantane-thiophene hybrid likely engages distinct pathways (e.g., kinase inhibition or apoptosis induction). The cyclopropane in the target compound serves as a spacer rather than a direct pharmacophoric element.

Table 2: Cyclopropane-Containing Compounds

Compound Primary Target Key Structural Differences Biological Role
Target Compound Not reported Adamantane-thiophene hybrid Potential anticancer agent
Cyclopropyl Fentanyl µ-opioid receptor Piperidine-phenethyl scaffold Analgesic (controlled)

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